1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone
Overview
Description
1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H18INO2 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Pyridinone derivatives have been studied for their potential to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) activity. Compounds within this series have shown significant inhibition of HIV-1 RT activity in cell culture, highlighting their potential as specific inhibitors for HIV-1 RT. The inhibition mechanism involves reversible slow-binding non-competitive inhibition, with specific compounds demonstrating high potency based on template-primer dependence (Goldman et al., 1991).
Polymerization and Material Synthesis
1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone related structures have been utilized in polymerization processes. For example, 1-Methyl-2-pyrrolidinone has been used as an efficient electron-pair donor in the polymerization of isobutylene, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylene. This highlights its role in the synthesis of linear, well-defined polymers (Pratap & Heller, 1992).
Catalytic Reactions
Compounds related to this compound have been applied in catalytic reactions, such as the intramolecular hydroamination of unactivated olefins. This showcases their utility in facilitating chemical transformations that form cyclic amines, which are important in various chemical syntheses and pharmaceutical applications (Bender & Widenhoefer, 2005).
Coordination Polymers and Networks
The flexibility and functional groups of this compound related ligands have been leveraged in the formation of coordination polymers and networks with silver ions. These structures depend on the ligand type and reaction stoichiometry, offering insights into the design of novel materials with potential applications in catalysis, sensing, and separation (Oh et al., 2005).
Synthesis of Complex Molecules
The structural features of pyridinone derivatives facilitate the synthesis of complex molecules, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of certain antibiotics. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, demonstrating the utility of pyridinone derivatives in the construction of chiral molecules (Lall et al., 2012).
Properties
IUPAC Name |
1-benzyl-5-iodo-2-methyl-3-phenylmethoxypyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO2/c1-15-20(24-14-17-10-6-3-7-11-17)19(23)18(21)13-22(15)12-16-8-4-2-5-9-16/h2-11,13H,12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWOYYRJBXOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1CC2=CC=CC=C2)I)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163413 | |
Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-03-5 | |
Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-methyl-3-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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